molecular formula C10H12N2O2S B7967959 2-(Methylthio)-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid

2-(Methylthio)-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid

Cat. No.: B7967959
M. Wt: 224.28 g/mol
InChI Key: NOWLDVQDBQMKND-UHFFFAOYSA-N
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Description

2-(Methylthio)-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid is a heterocyclic compound that features a quinazoline core structure Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylthio)-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through a cyclization reaction involving an anthranilic acid derivative and a suitable aldehyde or ketone under acidic or basic conditions.

    Introduction of the Methylthio Group: The methylthio group can be introduced via a nucleophilic substitution reaction using a thiol reagent such as methylthiol.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often involving the use of carbon dioxide or carboxylating agents.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Methylthio)-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The quinazoline core can be reduced under hydrogenation conditions using catalysts like palladium on carbon.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylthio group, using nucleophiles such as amines or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Hydrogen gas, palladium on carbon

    Substitution: Amines, alkoxides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced quinazoline derivatives

    Substitution: Substituted quinazoline derivatives

Scientific Research Applications

2-(Methylthio)-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(Methylthio)-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid involves its interaction with specific molecular targets. The quinazoline core can interact with enzymes or receptors, potentially inhibiting their activity. The methylthio group may enhance the compound’s binding affinity or alter its pharmacokinetic properties. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline: The parent compound with a similar core structure.

    2-Methylthioquinazoline: A derivative with a methylthio group but lacking the tetrahydro and carboxylic acid functionalities.

    Quinazoline-6-carboxylic acid: A derivative with a carboxylic acid group but lacking the methylthio and tetrahydro functionalities.

Uniqueness

2-(Methylthio)-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid is unique due to the combination of its methylthio group, tetrahydroquinazoline core, and carboxylic acid functionality. This combination of features may confer unique biological activities and chemical reactivity, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-methylsulfanyl-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2S/c1-15-10-11-5-7-4-6(9(13)14)2-3-8(7)12-10/h5-6H,2-4H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOWLDVQDBQMKND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C2CC(CCC2=N1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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